(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol
Description
Properties
CAS No. |
88594-25-6 |
|---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C13H10ClN3O/c14-9-4-5-12-16-13(10-3-1-2-6-15-10)11(8-18)17(12)7-9/h1-7,18H,8H2 |
InChI Key |
VRBWYKBNBOLDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization-Reduction Approach
A prevalent method involves initial formation of a 3-carbonyl intermediate followed by reduction to the hydroxymethyl group. For example, 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes lithium aluminium hydride (LiAlH₄)-mediated reduction in tetrahydrofuran (THF) at 0–25°C, achieving 81% yield for analogous structures. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reducing Agent | LiAlH₄ (2 eq) | <70% → 81% |
| Solvent | Anhydrous THF | Prevents hydrolysis |
| Temperature | 0°C → RT | Minimizes side reactions |
The carbonyl precursor is synthesized via Groebke–Blackburn–Bienaymé reaction using 2-amino-6-chloropyridine, pyridine-2-carboxaldehyde, and isocyanides under microwave irradiation (150 W, 100°C). This one-pot method avoids isolation of intermediates, streamlining the process.
Chlorination and Functionalization Tactics
Direct Chlorination vs. Pre-Chlorinated Building Blocks
Introducing the 6-chloro substituent can occur either early or late in the synthesis. Pre-chlorinated 2-amino-6-chloropyridine is preferred to avoid regiochemical ambiguity. Patent data reveals that coupling this amine with pyridine-2-carboxaldehyde in the presence of montmorillonite K-10 clay under microwave conditions achieves 86% yield for related imidazopyridines.
In contrast, post-cyclization chlorination using POCl₃ or N-chlorosuccinimide (NCS) risks overhalogenation. For instance, treating des-chloro intermediates with NCS in acetonitrile at 50°C affords ≤45% yield due to competing side reactions.
Hydroxymethyl Group Installation
Reduction of Carbonyl Precursors
The hydroxymethyl group is most efficiently introduced by reducing a 3-carbaldehyde intermediate. LiAlH₄ in THF quantitatively reduces the aldehyde to the primary alcohol while preserving the imidazo[1,2-a]pyridine core. Alternative reductants like NaBH₄ or BH₃·THF result in incomplete conversion (<30%).
Mechanistic Insight :
LiAlH₄ coordinates with the aldehyde oxygen, facilitating hydride transfer to the electrophilic carbon. Steric hindrance from the pyridinyl and chloro groups necessitates excess reductant (2 eq) to overcome sluggish kinetics.
Hydroxylation of Halomethyl Intermediates
A less common route involves nucleophilic substitution of a 3-chloromethyl derivative. Reacting 3-(chloromethyl)-6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine with aqueous NaOH (2M, 60°C) provides the alcohol in 68% yield but requires stringent pH control to prevent hydrolysis of the imidazole ring.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) accelerate cyclization but complicate purification. Mixed-solvent systems (THF/H₂O, 4:1) balance reactivity and solubility, as demonstrated in the synthesis of 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine precursors.
Table 2. Solvent Screening for Cyclization Step
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 78 | 92 |
| THF/H₂O (4:1) | 85 | 98 |
| Ethanol | 62 | 88 |
Microwave irradiation (100–150 W) reduces reaction times from 12 h to 30 min while improving yields by 15–20%.
Analytical Characterization
Critical spectroscopic data for (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol includes:
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Structural Differences and Implications
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Overview
The compound (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol is a member of the imidazo[1,2-a]pyridine family, characterized by its fused bicyclic structure. This compound has attracted considerable interest in medicinal chemistry due to its potential biological activities, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Target Pathways
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant activity against MDR-TB and extensively drug-resistant TB (XDR-TB). The mechanism involves the inhibition of specific enzymes critical for bacterial survival and replication.
- Anti-inflammatory Effects : Some studies suggest that compounds within this class may also demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response .
In Vitro Studies
- Antimicrobial Efficacy : A study reported that derivatives of imidazo[1,2-a]pyridine showed IC50 values against MDR-TB ranging from 0.5 to 5 µM, indicating potent antimicrobial properties.
- COX Inhibition : In vitro assays demonstrated that certain derivatives inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 µM) .
Case Studies
-
Case Study 1: Anti-Tuberculosis Activity
- A clinical study evaluated the efficacy of a related compound in patients with drug-resistant TB. The treatment resulted in a significant reduction in bacterial load and improved clinical outcomes after six months of therapy.
-
Case Study 2: Anti-inflammatory Properties
- In animal models of arthritis, treatment with imidazo[1,2-a]pyridine derivatives led to reduced inflammation and joint damage compared to controls, supporting their potential use in inflammatory conditions.
Table 1: Biological Activity Summary
| Activity Type | Target Pathogen/Enzyme | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | MDR-TB | 0.5 - 5 | |
| COX-2 Inhibition | COX-2 | 0.04 | |
| Anti-inflammatory | Arthritis Model | Not specified |
The synthesis of (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol typically involves multistep reactions starting from available precursors. One common method includes the condensation of 2-aminopyridine with chlorinated pyridine derivatives under acidic conditions.
Table 2: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Condensation | 2-Aminopyridine + 2-Chloropyridine | Acidic medium, reflux |
| Purification | Column chromatography | Standard methods |
Q & A
Q. What are the standard synthetic routes for preparing (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol?
The compound is typically synthesized via reductive amination or cyclocondensation. A common method involves refluxing a precursor aldehyde (e.g., 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) with an aromatic amine in methanol under acidic catalysis, followed by reduction using sodium borohydride (NaBH₄) to yield the methanol derivative. Reaction conditions (e.g., 16-hour reflux in methanol, ambient temperature reduction) and purification by filtration are critical for high yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods include:
- 1H/13C NMR : To confirm substitution patterns and hydrogen environments.
- IR spectroscopy : To identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹).
- Mass spectrometry (ESI-MS) : For molecular weight validation and fragmentation analysis.
- Elemental analysis : To verify purity and stoichiometry .
Q. How is the compound screened for preliminary biological activity in academic settings?
Standard protocols involve:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).
- Antiparasitic screening : In vitro testing against Leishmania or Trypanosoma species, measuring IC₅₀ values.
- Cytotoxicity profiling : Using mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity?
Structure-Activity Relationship (SAR) Insights :
Q. How can researchers resolve contradictions in biological data across studies?
Discrepancies often arise from variations in:
- Assay conditions (e.g., pH, incubation time).
- Cell line/pathogen strains (e.g., drug-resistant vs. wild-type parasites).
- Compound purity (e.g., residual solvents affecting activity). Mitigation strategies include:
- Replicating experiments under standardized protocols.
- Cross-validating with orthogonal assays (e.g., enzymatic vs. whole-cell screens).
- Performing structural verification (e.g., X-ray crystallography for conformation analysis) .
Q. What advanced computational methods are used to predict the compound’s mechanism of action?
- Molecular docking : To model interactions with targets like protein kinases or parasitic enzymes (e.g., Trypanosoma brucei phosphodiesterase).
- Density Functional Theory (DFT) : For optimizing geometry and electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Dynamics (MD) simulations : To assess binding stability over time .
Q. What strategies optimize the compound’s stability in formulation studies?
- Prodrug design : Masking the methanol group as an ester to enhance bioavailability.
- Co-crystallization : Improving thermal stability via salt formation (e.g., hydrochloride salts).
- Liposomal encapsulation : To prolong half-life in vivo .
Methodological Considerations
Q. How to validate synthetic intermediates during multi-step synthesis?
- Use TLC/HPLC for real-time monitoring.
- Isolate and characterize intermediates via X-ray crystallography (e.g., CSD refcode PONVUL for analogous structures) .
Q. What are best practices for reproducing biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
